molecular formula C22H20N4O3S2 B11616591 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11616591
M. Wt: 452.6 g/mol
InChI Key: JEWZURCSKWTTDZ-ATVHPVEESA-N
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Description

The compound (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a hydroxyethylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone ring and the hydroxyethylamino group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylamino group may yield aldehydes or ketones, while reduction of the thiazolidinone ring may produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and for developing new synthetic methodologies.

Biology

In biology, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various molecular targets, making it a candidate for drug development.

Industry

In industry, the compound may be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The hydroxyethylamino group and the thiazolidinone ring are key functional groups that enable the compound to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(4-METHYLPHENYL)METHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(4-METHYLPHENYL)METHYL]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features. The presence of both the pyrido[1,2-a]pyrimidine core and the thiazolidinone ring, along with the hydroxyethylamino group, gives it unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O3S2/c1-14-5-7-15(8-6-14)13-26-21(29)17(31-22(26)30)12-16-19(23-9-11-27)24-18-4-2-3-10-25(18)20(16)28/h2-8,10,12,23,27H,9,11,13H2,1H3/b17-12-

InChI Key

JEWZURCSKWTTDZ-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCO)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCO)SC2=S

Origin of Product

United States

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